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molecular formula C16H15N3O3 B8633535 6-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-3-amine

6-(6,7-Dimethoxyquinolin-4-yloxy)pyridin-3-amine

Cat. No. B8633535
M. Wt: 297.31 g/mol
InChI Key: LVBHFYHAUDWAMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08476298B2

Procedure details

To a round bottom flask equipped with a magnetic stir bar was added 6,7-dimethoxy-4-(5-nitro-pyridin-2-yloxy)-quinoline (0.46 g, 1.41 mmol, 1.0 eq.), and THF (10 mL), MeOH (4 mL), DMF (2 mL), and TEA (2 mL). The 6,7-Dimethoxy-4-(5-nitro-pyridin-2-yloxy)-quinoline was dissolved completely in the above solution mixture, and was flushed with nitrogen for at least 5 minutes. The Pd/C (10% by weight) (0.090 g, 20% by weight) was then added. A balloon filled with H2 was connected to the flask after the nitrogen was vacuumed out. The reaction mixture was stirred at room temperature for 4 hours. The palladium was filtered out through Celite, and the filtrated was collected and concentrated via rotary evaporation. The resulting oil-like product was taken up into 5 mL of water and 1 mL of acetonitrile and lyophilized to yield 6-(6,7-dimethoxy-quinolin-4-yloxy)-pyridin-3-ylamine as a light brown solid (0.411 g, 98.1%). 1H NMR (400 MHz, CDCl3): 8.54 (d, 1H), 7.85 (d, 1H), 7.53 (s, 1H), 7.41 (s, 1H), 7.18 (dd, 1H), 6.96 (d, 1H), 6.61 (d, 1H), 4.05 (s, 3H), 4.03 (s, 3H), 3.73 (s, 2H); MS (EI) for C16H15N3O3: 298 (M+H+).
Quantity
0.46 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[O:13][CH3:14])[N:9]=[CH:8][CH:7]=[C:6]2[O:15][C:16]1[CH:21]=[CH:20][C:19]([N+:22]([O-])=O)=[CH:18][N:17]=1.C1COCC1.CO>CN(C=O)C>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[O:13][CH3:14])[N:9]=[CH:8][CH:7]=[C:6]2[O:15][C:16]1[N:17]=[CH:18][C:19]([NH2:22])=[CH:20][CH:21]=1

Inputs

Step One
Name
Quantity
0.46 g
Type
reactant
Smiles
COC=1C=C2C(=CC=NC2=CC1OC)OC1=NC=C(C=C1)[N+](=O)[O-]
Name
Quantity
10 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
4 mL
Type
reactant
Smiles
CO
Name
TEA
Quantity
2 mL
Type
reactant
Smiles
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C2C(=CC=NC2=CC1OC)OC1=NC=C(C=C1)[N+](=O)[O-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a round bottom flask equipped with a magnetic stir bar
CUSTOM
Type
CUSTOM
Details
was flushed with nitrogen for at least 5 minutes
ADDITION
Type
ADDITION
Details
The Pd/C (10% by weight) (0.090 g, 20% by weight) was then added
ADDITION
Type
ADDITION
Details
A balloon filled with H2
FILTRATION
Type
FILTRATION
Details
The palladium was filtered out through Celite
CUSTOM
Type
CUSTOM
Details
the filtrated was collected
CONCENTRATION
Type
CONCENTRATION
Details
concentrated via rotary evaporation

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC=1C=C2C(=CC=NC2=CC1OC)OC1=CC=C(C=N1)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.411 g
YIELD: PERCENTYIELD 98.1%
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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